An In-Depth Technical Guide to 1-Bromo-4-nonylbenzene (CAS: 51554-94-0): Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-Bromo-4-nonylbenzene (CAS: 51554-94-0): Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate 1-Bromo-4-nonylbenzene. It details its chemical identity, physicochemical properties, plausible synthetic routes, core reactivity, and applications, with an emphasis on the scientific rationale behind its use.
Core Chemical Identity and Physicochemical Properties
1-Bromo-4-nonylbenzene is an aromatic halide characterized by a benzene ring substituted with a bromine atom and a nonyl group at the para position. This structure, featuring a reactive aryl bromide and a lipophilic alkyl chain, makes it a valuable building block in organic synthesis.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 51554-94-0 | [1][2][3][4] |
| Molecular Formula | C15H23Br | [1][2][3] |
| Molecular Weight | 283.25 g/mol | [1][2] |
| IUPAC Name | 1-bromo-4-nonylbenzene | [1] |
| Synonyms | 4-Nonylbromobenzene, 1-bromo-4-n-nonylbenzene, 4-nonylphenyl bromide | [1][4] |
| SMILES | CCCCCCCCCC1=CC=C(Br)C=C1 | [1][3] |
| InChIKey | LVCWOFRWEVUMNY-UHFFFAOYSA-N |[1][3] |
The physical properties of 1-Bromo-4-nonylbenzene are dictated by its molecular structure. The long nonyl chain contributes to a higher boiling point due to increased van der Waals forces and imparts significant nonpolar character, influencing its solubility.
Table 2: Physicochemical Properties
| Property | Value | Rationale and Experimental Context |
|---|---|---|
| Appearance | Clear, colorless to pale yellow liquid | The color may depend on purity; trace impurities or degradation from light exposure can cause yellowing.[5] |
| Boiling Point | 190°C at 1 mmHg | The reduced pressure boiling point is cited as the compound would likely decompose at its theoretical atmospheric boiling point.[4] |
| Refractive Index | 1.5090 - 1.5130 at 20°C | This value is useful for rapid, non-destructive purity assessment of liquid samples.[5] |
| Solubility | Insoluble in water; soluble in common organic solvents | The hydrophobic nonyl chain and aromatic ring dominate its properties, making it highly soluble in solvents like THF, diethyl ether, and toluene. |
Spectroscopic and Analytical Characterization
While specific spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and alkyl protons. The para-substituted aromatic protons will appear as two distinct doublets in the 6.8-7.5 ppm range, each integrating to 2H. The nonyl chain will exhibit a triplet for the terminal methyl group (~0.9 ppm), a triplet for the benzylic methylene group (~2.6 ppm), and a complex multiplet for the remaining methylene groups in the aliphatic region.
-
¹³C NMR: The carbon NMR will show four signals in the aromatic region (120-145 ppm) due to the molecule's symmetry and six distinct signals in the aliphatic region for the nonyl chain. The carbon atom bonded to bromine will be found around 120 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching vibrations for both aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) protons. A strong C=C stretching absorption for the aromatic ring will be visible around 1475-1600 cm⁻¹. The C-Br stretching frequency typically appears in the 500-650 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with a nearly 1:1 ratio, which is indicative of the presence of a single bromine atom.[6] The base peak would likely result from benzylic cleavage, leading to the loss of a C8H17 radical. Predicted adducts in mass spectrometry include [M+H]⁺ at m/z 283.10558 and [M+Na]⁺ at m/z 305.08752.[6]
Synthesis and Purification Workflow
A robust and common method for synthesizing 4-alkybromobenzenes is a two-step process involving Friedel-Crafts acylation followed by a reduction of the resulting ketone. This approach offers high regioselectivity for the para product due to the steric bulk of the acyl group.
Step-by-Step Synthesis Protocol
Part A: Friedel-Crafts Acylation
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM).
-
Reagent Addition: Bromobenzene (1.0 equivalent) is added to the suspension. The mixture is cooled to 0°C in an ice bath.
-
Acylation: Nonanoyl chloride (1.1 equivalents) dissolved in dry DCM is added dropwise via the dropping funnel over 30 minutes. The choice of the acyl chloride determines the length of the alkyl chain.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is carefully quenched by slowly pouring it over crushed ice and concentrated HCl. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude 4-bromo-1-nonanoylbenzene intermediate.
Part B: Clemmensen Reduction
-
Setup: The crude ketone from Part A is dissolved in toluene in a round-bottom flask. Zinc amalgam (Zn(Hg), ~4-5 equivalents) is added, followed by concentrated hydrochloric acid.
-
Reaction: The mixture is heated to reflux with vigorous stirring for 6-12 hours. The reduction of the ketone to a methylene group is driven by the acidic conditions and the zinc amalgam.
-
Workup: After cooling, the organic layer is decanted. The aqueous layer is extracted with toluene. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel using a nonpolar eluent (e.g., hexanes) to yield pure 1-Bromo-4-nonylbenzene.
Caption: Proposed two-step synthesis of 1-Bromo-4-nonylbenzene.
Core Reactivity and Key Applications
The primary utility of 1-Bromo-4-nonylbenzene stems from the reactivity of the carbon-bromine bond, making it an excellent substrate for metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for creating C-C, C-N, and C-O bonds. The nonyl group provides solubility in organic media and can be used to tune the physical properties (e.g., liquid crystalline phase, solubility) of the final products.
Key Applications:
-
Liquid Crystals: Aryl bromides with long alkyl chains are common precursors for liquid crystal monomers.[7] The rigid aromatic core and the flexible alkyl chain are essential structural features for inducing mesophases.
-
Pharmaceutical Synthesis: The 4-nonylphenyl moiety can be incorporated into larger molecules as a lipophilic group to enhance membrane permeability or target specific receptors. Aryl halides are pivotal intermediates in the synthesis of complex drug molecules.[7][8]
-
Organic Electronics: This compound can serve as a building block for organic semiconductors and other materials used in applications like OLEDs.[8] The ability to form new C-C bonds via cross-coupling allows for the construction of extended π-conjugated systems.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling 1-Bromo-4-nonylbenzene with an arylboronic acid, a cornerstone reaction in medicinal chemistry and materials science.
-
Setup: To a Schlenk flask, add 1-Bromo-4-nonylbenzene (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent: Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water. Degassing is critical to prevent oxidation of the palladium catalyst.
-
Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-100°C for 4-16 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the resulting biaryl product by column chromatography.
Caption: Application of 1-Bromo-4-nonylbenzene in Suzuki cross-coupling.
Safety, Handling, and Storage
Proper handling of 1-Bromo-4-nonylbenzene is essential to ensure laboratory safety. It is classified as an irritant.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement | Source |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation | [4] |
| Eye Irritation | H319: Causes serious eye irritation |[4] |
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles conforming to EN166 or OSHA standards, and a lab coat to prevent skin exposure.[9][10]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling.[11]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] The compound may be light-sensitive, so storage in an amber bottle is recommended.[9]
Conclusion
1-Bromo-4-nonylbenzene is a versatile and valuable chemical intermediate. Its bifunctional nature, combining a reactive aryl bromide handle with a substantial lipophilic alkyl chain, makes it a strategic choice for synthesizing complex molecules. Its primary utility lies in metal-catalyzed cross-coupling reactions, enabling the construction of advanced materials such as liquid crystals, organic electronics, and complex pharmaceutical targets. A thorough understanding of its properties, synthetic pathways, and safety protocols is crucial for its effective and safe application in research and development.
References
-
Matrix Fine Chemicals. (n.d.). 1-BROMO-4-NONYLBENZENE. Retrieved from [Link]
-
PubChemLite. (2025). 1-bromo-4-nonylbenzene (C15H23Br). Retrieved from [Link]
-
Xalting. (n.d.). Understanding the Properties and Applications of 1-Bromo-4-pentylbenzene. Retrieved from [Link]
-
Xalting. (2026). Advanced Synthesis with 1-Bromo-4-pentylbenzene: A Guide for Researchers. Retrieved from [Link]
Sources
- 1. 1-Bromo-4-n-nonylbenzene, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. scbt.com [scbt.com]
- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 4. labsolu.ca [labsolu.ca]
- 5. 1-Bromo-4-n-nonylbenzene, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. PubChemLite - 1-bromo-4-nonylbenzene (C15H23Br) [pubchemlite.lcsb.uni.lu]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. cdnisotopes.com [cdnisotopes.com]
